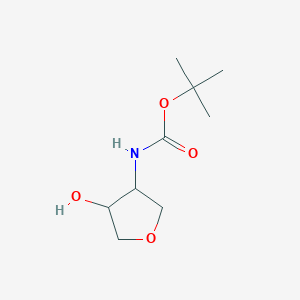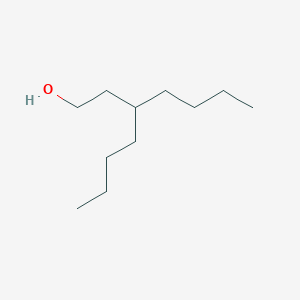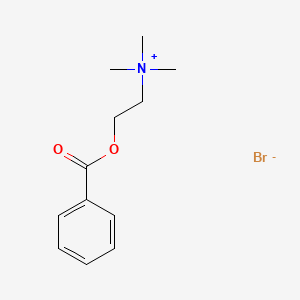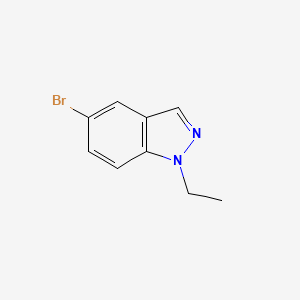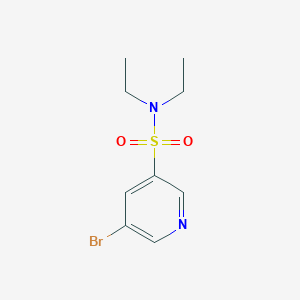
5-Bromo-N,N-diethylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,N-diethylpyridine-3-sulfonamide is an organic compound with a molecular formula of C9H13BrN2O2S . It belongs to the family of organic sulfonamides, which are organic compounds with a sulfur atom attached to a nitrogen atom and an oxygen atom .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N,N-diethylpyridine-3-sulfonamide consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 3-position with a sulfonamide group . The sulfonamide group is further substituted with two ethyl groups .Physical And Chemical Properties Analysis
5-Bromo-N,N-diethylpyridine-3-sulfonamide has a molecular weight of 293.18 . Its density is approximately 1.5 g/cm³ . The boiling point is around 376.5°C at 760 mmHg . It has a molar refractivity of 63.5 cm³ and a polar surface area of 59 Ų .Scientific Research Applications
Drug Discovery
5-Bromo-N,N-diethylpyridine-3-sulfonamide: is utilized in the pharmaceutical industry for the synthesis of novel compounds with potential therapeutic effects. Its sulfonamide group is a common moiety in many drug molecules, which can act as a bioisostere, replacing functional groups like ketones or amides to modify the biological activity of a compound .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. The bromine atom on the pyridine ring can undergo various palladium-catalyzed coupling reactions, allowing for the construction of complex organic molecules. This is particularly useful in synthesizing compounds with pyridine as a core structure, which is a common scaffold in many organic molecules.
Material Science
The compound’s unique structure makes it suitable for the development of advanced materials. For instance, its incorporation into polymers could potentially alter their physical properties, such as thermal stability or solubility, which is crucial for creating specialized materials for industrial applications .
Analytical Chemistry
5-Bromo-N,N-diethylpyridine-3-sulfonamide: can be used as a standard or reagent in analytical methods. Its distinct spectral properties enable it to be a reference compound in spectroscopic analysis, aiding in the identification and quantification of substances within a sample .
Biochemistry
In biochemistry, the compound may be used to study enzyme inhibition, given that sulfonamides often mimic the natural substrates of enzymes. This can provide insights into enzyme mechanisms and help in the design of inhibitors that can regulate biological pathways .
Environmental Science
This compound could be investigated for its environmental impact, particularly in terms of its biodegradability and potential to form stable metabolites. Understanding its interaction with environmental factors is essential for assessing its ecological footprint .
Pharmacology
In pharmacology, 5-Bromo-N,N-diethylpyridine-3-sulfonamide might be explored for its pharmacokinetics and pharmacodynamics. Research could focus on its absorption, distribution, metabolism, and excretion (ADME) properties to predict its behavior in biological systems .
Safety And Hazards
When handling 5-Bromo-N,N-diethylpyridine-3-sulfonamide, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
5-bromo-N,N-diethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-3-12(4-2)15(13,14)9-5-8(10)6-11-7-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCLRSISAMTJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600631 |
Source


|
| Record name | 5-Bromo-N,N-diethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N,N-diethylpyridine-3-sulfonamide | |
CAS RN |
62009-37-4 |
Source


|
| Record name | 5-Bromo-N,N-diethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

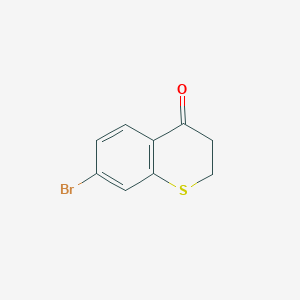

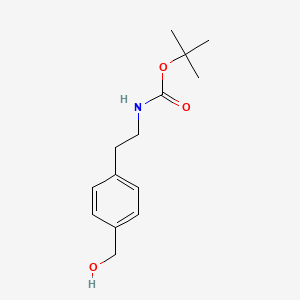


![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)
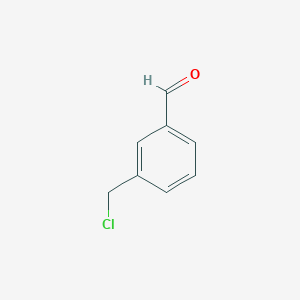
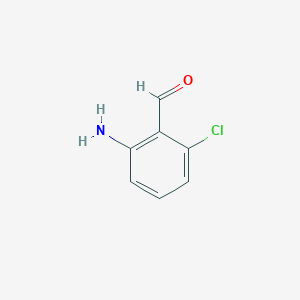

![7-Chloro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1290169.png)
